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Compound Name: CY7-N3
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CY7-N3, a near-infrared (NIR)
fluorescent dye, in western blotting and immunoassay applications. CY7-N3 is a water-soluble
heptamethine cyanine dye functionalized with an azide group, making it an ideal probe for
bioconjugation via click chemistry.[1][2][3] Its fluorescence in the near-infrared spectrum
(excitation ~750 nm, emission ~776 nm) offers significant advantages, including deeper tissue
penetration and reduced autofluorescence from biological samples, leading to a higher signal-
to-noise ratio.[4][5]

Data Presentation: Performance Characteristics of
Near-Infrared Dyes

The selection of a fluorescent probe is critical for achieving high-quality data. The following
table summarizes key photophysical properties of Cy7 and compares it with other commonly
used near-infrared dyes. While specific quantitative data for CY7-N3 in western blotting and
immunoassays is not readily available in a comparative format, the data for the parent Cy7 dye
serves as a strong proxy. NIR dyes, in general, offer a wider linear dynamic range for
quantitative analysis compared to traditional chemiluminescent methods.[6]
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Indocyanine Green

Propert Cy7 IRDye 800CW
perty y (ICG) y
Excitation Maximum
~750-770 ~780 ~774-778
(nm)
Emission Maximum
~775-800 ~820 ~794-803
(nm)
**Molar Extinction
Coefficient (M~cm™1) ~250,000 ~200,000 ~240,000
*%*
Quantum Yield Moderate Low High
Reactive Group Azide (for CY7-N3), ) NHS Ester,
N/A (used as is)
Example NHS Ester Carboxylate
High molar extinction
coefficient, available FDA-approved for High photostability
Key Advantages

with reactive handles

for conjugation.

clinical use.

and brightness.

Key Disadvantages

Moderate

photostability.

Low quantum yield.

Can be more

expensive.

Note: The performance of conjugated dyes can be influenced by the degree of labeling and the

specific antibody used.

Experimental Protocols

Antibody Labeling with CY7-N3 via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC)

This protocol describes the conjugation of CY7-N3 to an alkyne-modified antibody.

Materials:

» Alkyne-modified antibody (in an amine-free buffer, e.g., PBS)
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e CY7-N3 (Sulfo-Cyanine7-N3)

e Anhydrous DMSO

o Copper(ll) sulfate (CuSOa)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

e Sodium ascorbate

e Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

e Purification column (e.g., Sephadex G-25)

o Storage Buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)
Protocol:

e Antibody Preparation:

o Ensure the alkyne-modified antibody is in an amine-free buffer at a concentration of 2-10
mg/mL.[7] If necessary, perform a buffer exchange using a desalting column.

o Preparation of Stock Solutions:

[¢]

CY7-N3: Dissolve CY7-N3 in anhydrous DMSO to a concentration of 10 mM. Prepare this
solution fresh.

[e]

CuSOa: Prepare a 100 mM stock solution in water.

[e]

THPTA: Prepare a 200 mM stock solution in water.

o

Sodium Ascorbate: Prepare a 100 mM stock solution in water. Prepare this solution fresh.
o Conjugation Reaction:

o In a microcentrifuge tube, combine the alkyne-modified antibody with the reaction buffer.
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[e]

Add the CY7-N3 stock solution to the antibody solution. A molar ratio of 10:1 to 20:1
(dye:antibody) is a good starting point for optimization.[7]

[e]

Prepare the copper catalyst by mixing CuSOs and THPTA in a 1:2 molar ratio. Let it stand
for a few minutes.

[e]

Add the copper catalyst to the antibody-dye mixture.

o

Initiate the reaction by adding the sodium ascorbate solution.

[¢]

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle

mixing.
 Purification of the Labeled Antibody:

o Purify the CY7-N3 labeled antibody using a size-exclusion chromatography column (e.g.,
Sephadex G-25) to remove unconjugated dye and other reaction components.

o Collect the fractions containing the labeled antibody.
o Characterization and Storage:

o Determine the degree of labeling by measuring the absorbance at 280 nm (for the
antibody) and ~750 nm (for CY7-N3).

o Store the purified conjugate at 4°C, protected from light. For long-term storage, add a
stabilizer like BSA and a bacteriostatic agent like sodium azide, or store in aliquots at
-20°C or -80°C.[7]

Fluorescent Western Blotting Protocol

This protocol outlines the use of a CY7-N3 labeled secondary antibody for the detection of a
target protein.

Materials:

e PVDF or nitrocellulose membrane with transferred proteins
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Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibody (specific to the target protein)

CY7-N3 labeled secondary antibody

Tris-Buffered Saline with Tween 20 (TBST)

Near-infrared imaging system

Protocol:

Blocking:

o After protein transfer, block the membrane in Blocking Buffer for 1 hour at room
temperature with gentle agitation.[3][9]

Primary Antibody Incubation:
o Dilute the primary antibody in Blocking Buffer to the recommended concentration.

o Incubate the membrane with the primary antibody solution for 2 hours at room
temperature or overnight at 4°C with gentle agitation.[3][9]

Washing:

o Wash the membrane three times for 5-10 minutes each with TBST to remove unbound
primary antibody.[8][9]

Secondary Antibody Incubation:

o Dilute the CY7-N3 labeled secondary antibody in Blocking Buffer. The optimal
concentration should be determined empirically but is typically in the ng/mL range.

o Incubate the membrane with the secondary antibody solution for 1 hour at room
temperature, protected from light.[8][9]

Final Washes:
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o Wash the membrane three times for 5-10 minutes each with TBST, protected from light.[8]
o Perform a final rinse with TBS (without Tween 20) to remove residual detergent.
e Imaging:

o Image the membrane using a near-infrared imaging system with appropriate filters for Cy7
(excitation ~750 nm, emission ~780 nm). The signal is stable, and the membrane can be
stored dry for later re-imaging.

Near-Infrared Fluorescent Immunoassay (ELISA)

This protocol provides a general framework for a sandwich ELISA using a CY7-N3 labeled
detection antibody.

Materials:
» 96-well microplate
o Capture antibody
e Blocking buffer (e.g., 1% BSA in PBS)
e Antigen standard and samples
e CY7-N3 labeled detection antibody
e Wash buffer (e.g., PBS with 0.05% Tween 20)
o Microplate reader with fluorescence detection capabilities
Protocol:
o Coating:
o Dilute the capture antibody in a suitable buffer (e.g., PBS) and add 100 uL to each well.

o Incubate overnight at 4°C.[10]
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» Blocking:
o Wash the plate twice with wash buffer.

o Add 200 puL of blocking buffer to each well and incubate for 1-2 hours at room
temperature.

e Sample and Standard Incubation:
o Wash the plate twice.

o Add 100 pL of standards and samples to the appropriate wells and incubate for 2 hours at
room temperature.[10]

» Detection Antibody Incubation:
o Wash the plate three times.

o Add 100 uL of the CY7-N3 labeled detection antibody, diluted in blocking buffer, to each
well.

o Incubate for 1-2 hours at room temperature, protected from light.
e Final Washes:

o Wash the plate five times with wash buffer.
¢ Signal Detection:

o Read the fluorescence intensity in each well using a microplate reader with excitation and
emission filters appropriate for Cy7.

Visualizations
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Caption: Workflow for CY7-N3 antibody conjugation and application.
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Autophosphorylation
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Caption: Simplified EGFR signaling pathway for western blot analysis.[11][12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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